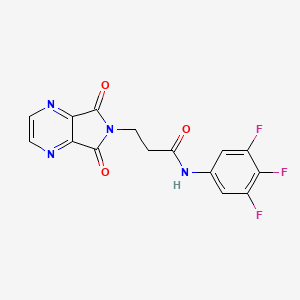

C15H9F3N4O3

Description

Contextualization of the Molecular Formula C15H9F3N4O3 in Chemical Biology

The molecular formula this compound encapsulates the precise atomic composition necessary for a range of structurally diverse and biologically active molecules. In chemical biology, a specific molecular formula defines the chemical space from which isomers with unique physical, chemical, and biological properties can emerge. The presence of 15 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 4 nitrogen atoms, and 3 oxygen atoms suggests a complex aromatic or heteroaromatic system. The trifluoromethyl group is a common feature in modern pharmaceuticals, known for enhancing metabolic stability and receptor binding affinity. The four nitrogen atoms and three oxygen atoms are indicative of heterocyclic structures, which are foundational scaffolds in medicinal chemistry due to their ability to engage in hydrogen bonding and other key interactions with biological targets. nih.govtandfonline.commdpi.com

Overview of Diverse Structural Classes Associated with this compound Isomers

The specific atomic arrangement of this compound allows for a vast number of constitutional isomers, falling into several important structural classes. These heterocyclic systems are central to the development of new therapeutic agents.

Pyrazoles : These are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Pyrazole (B372694) derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govresearchgate.netrsc.org The scaffold's versatility allows it to interact with numerous biopolymers and enzymes. nih.gov

Pyrano[2,3-d]pyrimidinones : This fused heterocyclic system is recognized for its significant pharmacological potential. Derivatives of pyrano[2,3-d]pyrimidinone have demonstrated notable antibacterial and anticancer activities in various research studies. nih.govresearchgate.net

Triazoles : As five-membered rings with three nitrogen atoms, triazoles (both 1,2,3- and 1,2,4-isomers) are a cornerstone of many therapeutic and agricultural chemicals. mdpi.comresearchgate.net Specifically, 1,2,4-triazole (B32235) derivatives are known for their potent antifungal, anti-inflammatory, and antiviral activities. nih.govnih.gov

Benzimidazoles : Formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, the benzimidazole (B57391) scaffold is considered a "privileged" structure in medicinal chemistry. nih.govresearchgate.net Compounds containing this moiety exhibit a broad range of biological effects, including antifungal, antiviral, antimicrobial, and anticancer activities. nih.govarabjchem.org

Table 1: Reported Biological Activities of Heterocyclic Scaffolds

| Heterocyclic Class | Reported Biological Activities |

|---|---|

| Pyrazoles | Anti-inflammatory, Antimicrobial, Antifungal, Anticancer, Antiviral, Neuroprotective nih.govresearchgate.netbiointerfaceresearch.com |

| Pyrano[2,3-d]pyrimidinones | Antibacterial, Anticancer, Antihypertensive, Antiallergic, Analgesic nih.govresearchgate.net |

| Triazoles | Antifungal, Antibacterial, Antiviral, Anticancer, Anti-inflammatory, Antitubercular mdpi.comnih.govmdpi.com |

| Benzimidazoles | Antimicrobial, Antiviral, Anticancer, Anti-inflammatory, Analgesic, Anthelmintic researchgate.netarabjchem.org |

Significance of Fluorinated Heterocyclic Scaffolds in Modern Drug Discovery and Chemical Probe Development

The strategic incorporation of fluorine into heterocyclic drug candidates is a pivotal advancement in modern medicinal chemistry. tandfonline.comresearchgate.net The introduction of a fluorine atom or a trifluoromethyl group can profoundly alter a molecule's physicochemical properties in beneficial ways. nih.gov Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. tandfonline.com It can also modulate the acidity or basicity (pKa) of nearby functional groups, which can improve bioavailability and binding affinity to specific biological targets. nih.govmdpi.com

Furthermore, the C-F bond is characterized by high strength and polarity with minimal steric impact, allowing for subtle but powerful modifications to a molecule's electronic profile. tandfonline.commdpi.com These modifications can lead to improved membrane permeability and more potent and selective interactions with enzymes and receptors. nih.govmdpi.com Consequently, fluorinated heterocycles are prevalent in a significant portion of FDA-approved drugs and are critical components in the development of chemical probes for studying biological processes. nih.govtandfonline.com

Scope and Focus of the Academic Research Outline

This article provides a focused overview of the chemical compound represented by the molecular formula this compound. The scope is centered on the contextualization of this formula within chemical biology, an exploration of the major structural classes its isomers can belong to, and the overarching significance of fluorinated heterocyclic scaffolds in research. The content is based on established scientific findings for these compound classes, providing a framework for understanding the potential of molecules with this specific formula. The discussion will strictly adhere to the scientific and research aspects of the compound and its related structural families.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| Ampicillin |

| 5-Fluorouracil (5FU) |

| Ketoconazole |

| Streptomycin |

| Nimesulide |

| Thiabendazole |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H9F3N4O3 |

|---|---|

Molecular Weight |

350.25 g/mol |

IUPAC Name |

3-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-N-(3,4,5-trifluorophenyl)propanamide |

InChI |

InChI=1S/C15H9F3N4O3/c16-8-5-7(6-9(17)11(8)18)21-10(23)1-4-22-14(24)12-13(15(22)25)20-3-2-19-12/h2-3,5-6H,1,4H2,(H,21,23) |

InChI Key |

DIPMUAARTCWUCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C(=N1)C(=O)N(C2=O)CCC(=O)NC3=CC(=C(C(=C3)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of C15h9f3n4o3 Isomers

Synthetic Pathways for Specific C15H9F3N4O3 Isomers

The synthesis of various heterocyclic scaffolds that could correspond to the this compound molecular formula has been achieved through several distinct chemical strategies.

Pyrano[2,3-d]pyrimidinone derivatives are a class of fused heterocyclic compounds that have garnered significant attention due to their broad spectrum of biological activities. The synthesis of trifluoromethylated analogues within this scaffold has been a focus of modern organic chemistry.

Multi-component reactions (MCRs) offer an atom-economical and efficient route to construct complex molecules in a single step from three or more starting materials. For pyrano[2,3-d]pyrimidinone derivatives, MCRs often involve the condensation of aldehydes, active methylene (B1212753) compounds (like malononitrile (B47326) or barbituric acid derivatives), and other nucleophilic or electrophilic partners. For instance, a green one-pot three-component reaction in water has been reported for the synthesis of trifluoromethylated pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines, utilizing readily available starting materials such as 4-oxo-4H-chromene-3-carboxaldehyde, a trifluoromethylated β-diketone (2-thenoyltrifluoroacetone), and cyclic active methylene compounds bohrium.com. These reactions typically proceed with high to excellent yields.

Another approach involves the tandem Knoevenagel–Michael addition. For example, the synthesis of trifluoromethylated pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved via a tandem Knoeven**agel–Michael addition of 6-aminopyrimidine-2,4(1H,3H)-dione, an arylaldehyde, and ethyl 4,4,4-trifluoro-3-oxobutanoate in DMSO with piperidine (B6355638) as a catalyst bohrium.com. Furthermore, catalyst-free multi-component reactions in magnetized deionized water have been developed for pyrano[2,3-d]pyrimidines, demonstrating high yields and simplified work-up procedures bohrium.com.

Organocatalysis, particularly using amine-based catalysts, has emerged as a powerful tool for promoting MCRs under mild and environmentally friendly conditions. 4,4′-Trimethylenedipiperidine (TMDP) has been successfully employed as both a solvent and an organocatalyst for the synthesis of pyrano[2,3-d]pyrimidinones via Knoevenagel–Michael condensation researchgate.net. These TMDP-mediated reactions can be performed in liquid or aqueous ethanol (B145695) media, or even under solvent-free conditions via mechanosynthesis, yielding the target compounds in high to excellent yields researchgate.netresearchgate.net. The use of TMDP aligns with green chemistry principles by offering a safe, efficient, and potentially recyclable catalytic system.

Pyrazole (B372694) derivatives are a significant class of nitrogen-containing heterocycles with diverse applications in pharmaceuticals and agrochemicals. CHEMBL2260338 is identified as a pyrazole derivative bohrium.com. The synthesis of trifluoromethylated pyrazoles has been extensively studied, often employing trifluoromethyl-containing building blocks.

One common strategy involves the reaction of arylhydrazines with trifluoromethylated 1,3-dicarbonyl compounds or their equivalents. For instance, the condensation of arylhydrazine derivatives with ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate has been utilized to synthesize trifluoromethyl-substituted pyrazoles, often yielding products in good to excellent yields (e.g., 66-67%) bibliomed.orgbibliomed.org. These reactions can be further elaborated, such as through amide formation to yield carboxamide derivatives bibliomed.org.

Other methods include silver-catalyzed reactions of trifluoromethylated ynones with aryl hydrazines bohrium.com, or copper-catalyzed cycloaddition reactions of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives, which provide regioselective access to 4-trifluoromethyl pyrazoles in moderate to excellent yields rsc.org. The synthesis of N-trifluoromethyl pyrazoles has also been achieved through the trapping of transiently generated trifluoromethylhydrazine, leading to diverse N-CF₃ pyrazoles acs.org.

Benzimidazole (B57391) and triazole scaffolds, particularly when functionalized with trifluoromethyl groups, are prevalent in medicinal chemistry.

The synthesis of trifluoromethylated benzimidazoles can be achieved through various routes. One efficient approach involves the cascade annulation of trifluoroacetimidoyl chlorides with amines, often catalyzed by heterogeneous copper-doped g-C₃N₄, providing good to excellent yields researchgate.netrsc.org. Alternatively, direct heterocyclization of trifluoroacetic acid with o-phenylenediamines, sometimes under acidic conditions or with specific reagents, can yield 2-(trifluoromethyl)benzimidazoles rsc.orgtandfonline.com.

The incorporation of both benzimidazole and triazole moieties, along with a trifluoromethyl group, has been reported. For example, 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole derivatives containing a 1,2,4-triazole (B32235) ring have been synthesized via microwave techniques, offering rapid product formation nih.gov. A specific synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)-1H-1,3-benzimidazole involves reacting trifluoromethyl-substituted benzimidazole precursors with triazole derivatives under reflux in polar aprotic solvents like DMF or DMSO, catalyzed by K₂CO₃, typically yielding 60-75% benchchem.com. The introduction of the triazole ring often utilizes copper(I) catalysis via click chemistry (CuAAC reaction) benchchem.com.

Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives of this compound.

Strategies for Chemical Derivatization and Analogue Synthesis of this compound

The synthesis of analogues and the derivatization of existing scaffolds are crucial for exploring structure-activity relationships and optimizing pharmacological properties. The presence of reactive sites within the pyrano[2,3-d]pyrimidinone, pyrazole, triazole, and benzimidazole cores allows for various chemical modifications.

For pyrazole derivatives, regioselective functionalization can be achieved through lithiation followed by electrophilic trapping researchgate.net. The derivatization of trifluoromethylated pyrazoles can also involve modifications at different positions, leading to a diverse library of compounds bohrium.combibliomed.orgbibliomed.org.

In benzimidazole chemistry, substitution at the 1-, 5-, and 6-positions has been explored, with the aim of modifying biological activity tandfonline.combenchchem.comresearchgate.net. The introduction of functional groups can enhance lipophilicity and improve interactions with biological targets benchchem.com. For example, halogenation or the introduction of amide moieties are common derivatization strategies bibliomed.orgtandfonline.com.

The development of new synthetic strategies, including late-stage functionalization and the use of diverse building blocks, continues to expand the chemical space accessible for analogue synthesis, enabling the fine-tuning of molecular properties for specific applications rsc.orgnih.gov.

Data Tables

The following tables summarize key synthetic approaches and findings for the discussed heterocyclic classes.

Table 1: Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives

| Reaction Type/Strategy | Key Reagents/Catalysts | Solvent/Conditions | Yields | Citation |

| Multi-component Reaction (MCR) | Aldehyde, Malononitrile, Barbituric Acid Derivative | Magnetized Deionized Water (MDW), 70°C | High | bohrium.com |

| Tandem Knoevenagel–Michael Addition | 6-aminopyrimidine-2,4(1H,3H)-dione, Arylaldehyde, Ethyl 4,4,4-trifluoro-3-oxobutanoate | DMSO, Piperidine (25 mol%), Reflux | Not specified | bohrium.com |

| MCR (Chromone-based) | 4-oxo-4H-chromene-3-carboxaldehyde, 2-thenoyltrifluoroacetone, Cyclic Active Methylene Cpd | Distilled Water, Heating | Excellent | bohrium.com |

| Organocatalysis (TMDP) | Aldehyde, Barbituric Acid/2-thiobarbituric acid, Malononitrile | TMDP (solvent/catalyst), Ethanol/Water, Reflux | High | researchgate.net |

| Organocatalysis (TMDP) | Aldehyde, Barbituric Acid/2-thiobarbituric acid, Malononitrile | TMDP (dual solvent-catalyst), 65°C | Excellent | researchgate.net |

| Nanocatalysis (Fe₃O₄, ZnO, Mn₃O₄) | Thiobarbituric acid, Malononitrile, p-chlorobenzaldehyde | Solvent-free/Aqueous Ethanol, Reflux | High | nih.gov |

Table 2: Synthesis of Pyrazole Derivatives

| Reaction Type/Strategy | Key Reagents/Catalysts | Solvent/Conditions | Yields | Citation |

| Condensation | Arylhydrazine, Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate | Ethanol, Reflux | Good to Excellent (66-67%) | bibliomed.orgbibliomed.org |

| Silver-catalyzed Cycloaddition | Trifluoromethylated ynones, Aryl hydrazines | Not specified | Moderate to Excellent | bohrium.com |

| Copper-catalyzed Cycloaddition | 2-bromo-3,3,3-trifluoropropene, N-arylsydnone derivatives | CH₃CN, DBU, Cu(OTf)₂/phen, 35°C | Moderate to Excellent | rsc.org |

| N-Trifluoromethylation | Trifluoromethylhydrazine precursors, 1,3-Ketonitriles/Cyanoaldehydes | DCM, Strong Acid | 26-63% | acs.org |

| Reaction with trifluoroacetimidoyl chlorides | Trifluoroacetimidoyl chlorides, Amines | Heterogeneous Cu-doped g-C₃N₄ catalyst | Good to Excellent | researchgate.netrsc.org |

| Synthesis of 1,3-disubstituted-5-(trifluoromethyl)pyrazoles | 4-ethoxy-1,1,1-trifluorobut-3-en-2-one, Methyl hydrazine hydrochloride | Not specified | Not specified | researchgate.net |

Molecular Mechanisms and Pharmacological Target Engagement of C15h9f3n4o3 Compounds

Elucidation of Molecular Mechanisms of Action for C15H9F3N4O3 Isomers.

Isomers, molecules that share the same chemical formula but have different arrangements of atoms, can exhibit remarkably different pharmacological profiles. For a compound with the formula this compound, numerous structural and stereoisomers could exist. The initial step in elucidating their mechanisms of action would be to synthesize or isolate pure forms of each isomer. Subsequently, high-throughput screening assays would be employed to assess their biological activity across a panel of known pharmacological targets, such as G-protein coupled receptors (GPCRs), ion channels, enzymes, and nuclear receptors.

Once a primary biological effect is observed, further studies would be conducted to understand the downstream consequences of target engagement. For instance, if an isomer is found to inhibit a particular kinase, subsequent experiments would investigate the phosphorylation status of known substrates of that kinase. This could involve techniques like Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics. The ultimate goal is to construct a comprehensive pathway that links the initial binding event to the observed cellular or physiological response.

Identification and Validation of Direct and Indirect Pharmacological Targets for this compound.

Identifying the direct molecular targets of a novel compound is a critical step in understanding its pharmacological effects and potential therapeutic applications. A variety of experimental and computational approaches are utilized for this purpose.

Techniques for Target Identification (e.g., Drug-induced Conformational Changes).

One powerful technique for identifying direct targets is based on the principle that the binding of a small molecule can induce conformational changes in its protein target. These changes can be detected using various biophysical methods. For example, methods like surface plasmon resonance (SPR) or bio-layer interferometry (BLI) can monitor real-time binding events and provide initial clues about potential targets from a library of purified proteins.

Another approach is chemical proteomics, where a modified version of the this compound compound, often with a "tag" or a reactive group, is used to "pull down" its binding partners from a complex biological sample like a cell lysate. The captured proteins are then identified by mass spectrometry.

Furthermore, computational methods such as molecular docking can be used to predict potential binding partners by simulating the interaction of the this compound structure with the known three-dimensional structures of a vast number of proteins.

Once potential direct targets are identified, validation is crucial. This can be achieved through genetic approaches, such as using siRNA or CRISPR/Cas9 to knockdown or knockout the expression of the putative target protein and observing whether the effect of the this compound compound is diminished.

Indirect targets, which are not directly bound by the compound but are affected by its downstream signaling, can be identified through systems biology approaches like transcriptomics (e.g., RNA-seq) and proteomics, which provide a global view of the changes in gene and protein expression following treatment with the compound.

Investigation of Ligand-Receptor/Protein Binding Interactions.

A detailed understanding of the binding interaction between a ligand and its receptor is paramount for rational drug design and optimization. This involves characterizing the affinity, specificity, kinetics, and thermodynamics of the interaction.

Binding Affinity and Specificity Determination.

Binding affinity, typically quantified by the dissociation constant (Kd), measures the strength of the interaction between the ligand and its target. A lower Kd value indicates a higher affinity. Techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and radioligand binding assays are commonly used to determine Kd values.

Specificity refers to the ability of a compound to bind to its intended target with high affinity while having low affinity for other, off-target molecules. Assessing specificity is crucial for predicting potential side effects. This is often evaluated by screening the compound against a panel of related and unrelated proteins.

Hypothetical Binding Affinity Data for this compound Isomers

| Isomer | Target Protein | Dissociation Constant (Kd) (nM) |

|---|---|---|

| Isomer A | Kinase X | 15 |

| Isomer A | Kinase Y | 250 |

| Isomer B | GPCR Z | 5 |

Binding Kinetics and Thermodynamics.

Binding kinetics describe the rates at which a ligand binds to (association rate constant, kon) and dissociates from (dissociation rate constant, koff) its target. These parameters are important as the residence time of a drug on its target (related to koff) can significantly influence its duration of action. SPR and other real-time binding assays are well-suited for measuring these kinetic parameters.

Thermodynamics provides insight into the driving forces of the binding event. Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat changes upon binding, allowing for the determination of the enthalpy (ΔH) and entropy (ΔS) of the interaction. This information can be invaluable for understanding the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions).

Hypothetical Kinetic and Thermodynamic Parameters for this compound Isomer B Binding to GPCR Z

| Parameter | Value |

|---|---|

| Association Rate (kon) | 2.5 x 10^5 M⁻¹s⁻¹ |

| Dissociation Rate (koff) | 1.25 x 10⁻³ s⁻¹ |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

Analysis of Multiple Ligand Binding Sites.

Some proteins possess multiple binding sites for the same or different ligands. These can include the primary (orthosteric) site and secondary (allosteric) sites. Binding to an allosteric site can modulate the affinity or efficacy of a ligand binding to the orthosteric site. The presence of multiple binding sites can be investigated using techniques like X-ray crystallography or cryo-electron microscopy to solve the three-dimensional structure of the protein in complex with the ligand. Additionally, carefully designed binding experiments, such as competition assays with known site-specific ligands, can provide evidence for multiple binding sites.

Studies on Allosteric Modulation and Functional Selectivity

The compound this compound, identified as LSN3318839, has been the subject of investigations into its role as an allosteric modulator, particularly focusing on its interaction with the glucagon-like peptide-1 receptor (GLP-1R). Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance or diminish the receptor's response to its endogenous ligand. nih.govyoutube.com This modulation can lead to functional selectivity, where a modulator preferentially activates certain downstream signaling pathways over others. nih.govclockss.orgresearchgate.netdrugbank.com

Research has demonstrated that LSN3318839 functions as a positive allosteric modulator (PAM) of the GLP-1R. bohrium.com This means that it enhances the receptor's response to its natural ligands. Specifically, LSN3318839 has been shown to increase both the potency and efficacy of the GLP-1 metabolite, GLP-1(9-36)NH2, effectively transforming it into a full agonist at the GLP-1R. bohrium.com Furthermore, it modestly potentiates the activity of the full-length, highly potent ligand, GLP-1(7-36)NH2. bohrium.com

A key aspect of the pharmacological profile of LSN3318839 is its demonstration of functional selectivity. Studies have revealed that it preferentially enhances G protein-coupled signaling of the GLP-1R over β-arrestin recruitment. bohrium.com This biased signaling is a significant finding, as the different pathways (G protein vs. β-arrestin) are associated with distinct cellular responses. The ability of an allosteric modulator to selectively engage one pathway offers the potential for more targeted therapeutic effects.

The functional consequences of this allosteric modulation and functional selectivity have been observed in ex vivo experiments. When combined with GLP-1(9-36)NH2, LSN3318839 induces glucose-dependent insulin secretion at levels comparable to those produced by the primary active form, GLP-1(7-36)NH2. bohrium.com

The table below summarizes the observed effects of LSN3318839 on GLP-1R signaling, illustrating its properties as a positive allosteric modulator with functional selectivity.

| Ligand(s) | Effect on GLP-1R | Signaling Pathway Preference | Functional Outcome |

| LSN3318839 alone | No intrinsic agonist activity mentioned in the provided context. | Not applicable. | No direct effect on insulin secretion mentioned. |

| GLP-1(9-36)NH2 | Weak partial agonist. | - | Minimal insulin secretion. |

| GLP-1(7-36)NH2 | Full agonist. | Activates both G protein and β-arrestin pathways. | Potent glucose-dependent insulin secretion. |

| LSN3318839 + GLP-1(9-36)NH2 | Potentiates to full agonism. | Preferential enhancement of G protein signaling over β-arrestin recruitment. | Glucose-dependent insulin secretion similar to GLP-1(7-36)NH2. bohrium.com |

| LSN3318839 + GLP-1(7-36)NH2 | Modest potentiation of activity. | - | Enhanced glucose-dependent insulin secretion. |

Biochemical Pathway Modulation and Enzymatic Inhibition by C15h9f3n4o3

Investigation of C15H9F3N4O3 Impact on Cellular Biochemical Pathways

Understanding how a compound influences cellular metabolism is crucial for elucidating its biological function. This involves profiling metabolic changes and assessing the modulation of key metabolic cycles.

Detailed Enzyme Inhibition Studies of this compound Compounds

Enzyme inhibition studies are vital for understanding drug mechanisms and identifying potential therapeutic targets. This involves quantifying inhibitory potency, assessing selectivity, and determining kinetic mechanisms.

Kinetic Mechanisms of Enzyme InhibitionThe kinetic mechanism describes how an inhibitor interacts with an enzyme, classifying it as competitive, non-competitive, uncompetitive, or mixed-type inhibitionalmerja.comncifcrf.govcore.ac.ukphotophysics.commgcub.ac.inresearchgate.netnih.gov. Understanding these mechanisms is key to predicting the compound's behavior in biological systems and designing effective therapeutic strategiesalmerja.comncifcrf.govcore.ac.ukphotophysics.commgcub.ac.inresearchgate.netnih.govresearchgate.net. No information detailing the kinetic mechanisms of enzyme inhibition by this compound was found.

The current literature search did not yield specific research findings or data tables detailing the biochemical pathway modulation or enzyme inhibition properties of the compound this compound. While general methodologies for metabolic profiling, pathway analysis, and enzyme inhibition studies are well-documented, specific experimental results for this compound in these areas are not publicly available through the executed searches. Further targeted research would be necessary to characterize the biological activities of this compound.

Structure Activity Relationship Sar and Lead Optimization Strategies for C15h9f3n4o3 Derivatives

Principles and Methodologies of Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, systematically investigating how variations in a molecule's chemical structure influence its biological activity slideshare.netcollaborativedrug.comoncodesign-services.com. This iterative process allows researchers to identify the key structural features responsible for a compound's desired effects and to guide modifications that enhance potency, selectivity, and safety oncodesign-services.comdanaher.comnumberanalytics.comsolubilityofthings.com.

Identification of Pharmacophore Features and Activity Determinants

The initial phase of SAR analysis involves identifying the pharmacophore – the essential three-dimensional arrangement of functional groups that are necessary for a molecule's biological activity slideshare.net. By synthesizing and testing a series of analogs with systematic structural modifications, researchers can pinpoint specific atoms, functional groups, or spatial arrangements that are critical for target interaction oncodesign-services.comdanaher.comnumberanalytics.comsolubilityofthings.compatsnap.com. For a compound like C15H9F3N4O3, this would involve exploring how changes to its pyrazole (B372694) core, the trifluoromethyl group (-CF3), or the nitrogen and oxygen-containing functionalities affect its binding affinity and biological response. Quantitative Structure-Activity Relationship (QSAR) models further refine this by establishing mathematical correlations between physicochemical properties and biological activity, enabling predictions for untested compounds slideshare.netdanaher.compharmafeatures.com.

Iterative Design-Synthesis-Test Cycles in Lead Optimization

Lead optimization is an iterative process, often described by the Design-Synthesis-Test-Analyze (DMTA) cycle sygnaturediscovery.com. Once an initial "hit" compound like this compound shows promising activity, it enters the lead optimization phase. This involves:

Design: Based on SAR insights and computational predictions, medicinal chemists design new analogs with specific structural modifications aimed at improving key properties.

Synthesis: These designed analogs are chemically synthesized numberanalytics.compatsnap.com.

Test: The synthesized compounds are then subjected to a battery of biological assays to evaluate their activity, selectivity, and pharmacokinetic properties (ADMET – Absorption, Distribution, Metabolism, Excretion, Toxicity) danaher.comsygnaturediscovery.com.

Analyze: The experimental results are analyzed to understand how the structural changes influenced the observed properties, feeding back into the design phase for the next iteration danaher.comsygnaturediscovery.com.

This cyclical approach allows for the gradual refinement of the lead compound, enhancing its therapeutic potential while minimizing undesirable characteristics.

Computational Approaches in Lead Optimization

Computational methods are indispensable tools in modern lead optimization, accelerating the process and enabling the exploration of vast chemical spaces that would be infeasible through experimental means alone pharmafeatures.comnih.govmdpi.comgsconlinepress.compatsnap.com.

In Silico Ligand Directing Evolution (AILDE) for Lead Optimization

Auto In Silico Ligand Directing Evolution (AILDE) is a computational strategy designed for the rapid and efficient identification of drug leads bio.toolsnih.govnih.govresearchgate.net. This approach focuses on making minor chemical modifications to the scaffold of a known hit compound, such as this compound, to generate new lead compounds with improved or retained ligand efficiency nih.govnih.gov. AILDE typically involves fragment compound library construction, conformational sampling via molecular dynamics, and ligand modification through fragment growing, all aimed at optimizing binding affinity and other desired properties nih.gov. Its application can significantly reduce the chemical optimization burden, as demonstrated by its success in identifying potent kinase inhibitors with substantial improvements in activity compared to the initial hit compound nih.gov.

Virtual Screening and Focused Library Generation

Virtual Screening (VS) is a computational technique used to screen large libraries of chemical compounds in silico to identify potential drug candidates that are likely to bind to a specific biological target patsnap.combocsci.comnvidia.commedchemexpress.comresearchgate.net. This process significantly reduces the number of compounds that require experimental synthesis and testing, thereby saving time and resources patsnap.comnvidia.com. VS can be broadly categorized into:

Structure-Based Virtual Screening (SBVS): Relies on the known three-dimensional structure of the target protein, using molecular docking to predict binding poses and affinities patsnap.com.

Ligand-Based Virtual Screening (LBVS): Used when target structure is unknown; it compares the similarity of new compounds to known active molecules, often using pharmacophore models or molecular fingerprints patsnap.commedchemexpress.com.

Focused libraries, curated sets of compounds with specific desirable properties or structural motifs, are often generated for virtual screening to enhance efficiency and the likelihood of finding relevant hits bocsci.commedchemexpress.combiosolveit.de.

Strategies for Enhancing Molecular Interactions

Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties can improve potency, selectivity, or pharmacokinetic profiles without drastically altering the molecule's shape patsnap.combiomedres.us.

Scaffold Hopping: This strategy involves replacing the core chemical structure (scaffold) of the lead compound with a different one that retains the essential pharmacophore features, potentially leading to improved properties or novel intellectual property patsnap.comarxiv.org.

Modifications to Enhance Binding: Introducing new functionalities to fill unoccupied pockets in the target's binding site, removing non-contributing groups, or altering steric and electronic properties can significantly boost binding affinity and selectivity solubilityofthings.combiosolveit.debiomedres.us. For instance, introducing electron-withdrawing or electron-donating groups can modulate a molecule's acidity, basicity, and reactivity, thereby influencing its interactions with the target biomedres.usbiomedres.us.

Fragment-Based Design: Utilizing small molecular fragments that bind to specific sites on the target and then elaborating or linking them to create a more potent molecule numberanalytics.comnih.gov.

By systematically applying these SAR principles and optimization strategies, often guided by computational predictions, researchers can transform initial hit compounds into highly optimized drug candidates with enhanced therapeutic potential.

Optimization of Hydrogen Bonding Networkschemsrc.com

Hydrogen bonds play a crucial role in molecular recognition and binding affinity. Optimizing the hydrogen bonding network within this compound derivatives involves strategically positioning hydrogen bond donors and acceptors to maximize favorable interactions with the target protein. This can involve altering functional groups to create or strengthen specific hydrogen bonds, or to avoid unfavorable interactions yasara.orgnih.gov. For instance, modifications that enhance the formation of stable hydrogen bonds with key residues in the target's active site can significantly improve potency. Conversely, disrupting existing unfavorable hydrogen bonds can reduce off-target effects.

Dipole Optimization and Fluorine Substitutionschemsrc.com

The dipole moment of a molecule influences its electronic properties and interactions with biological targets. Strategic placement of polar groups and electronegative atoms, such as fluorine, can fine-tune the dipole moment. Fluorine substitutions, in particular, are a common strategy in medicinal chemistry. They can alter electron distribution, increase metabolic stability by blocking oxidative sites, and modulate lipophilicity and binding affinity through specific polar or hydrophobic interactions chemsrc.com. For this compound, incorporating trifluoromethyl groups (as indicated by the F3 in its formula) suggests a deliberate use of fluorine to influence these properties.

Bioisosteric Replacements and Hetero-atom Insertionchemsrc.com

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, aiming to improve pharmacological profiles without significantly altering biological activity. For this compound derivatives, this could involve replacing atoms or groups with bioisosteres to enhance potency, selectivity, or pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). For example, replacing a carbon atom with a nitrogen atom (hetero-atom insertion) in a ring system can alter electronic distribution, hydrogen bonding capacity, and metabolic pathways drughunter.com. Similarly, replacing functional groups with their bioisosteres can improve solubility or reduce toxicity.

Ligand Efficiency and Target Residence Time Considerationschemsrc.com

Ligand efficiency (LE) is a measure that relates a molecule's binding affinity to its size, often expressed as the ratio of binding affinity (e.g., IC50) to the number of heavy atoms. Higher LE values indicate more efficient compounds, which is particularly important in fragment-based drug discovery and lead optimization gardp.org.

Target residence time, defined as the duration a drug remains bound to its target, is increasingly recognized as critical for drug efficacy, sometimes more so than binding affinity alone nih.govnih.govresearchgate.netnews-medical.net. A longer residence time can lead to more sustained target engagement and improved therapeutic outcomes, even if binding affinity is moderate. Optimizing this compound derivatives may involve tuning the kinetics of binding and dissociation (koff) to achieve a desirable residence time that balances efficacy with potential off-target effects or toxicity.

Extended SAR Studies on Specific this compound Analoguesnih.gov

Extended SAR studies on specific analogues of this compound would involve synthesizing a series of related compounds with systematic structural variations. These variations would be designed to probe the impact of specific modifications on biological activity, guided by the principles outlined above. For instance, studies might focus on:

Variations in the pyrazole core: Modifying substituents on the pyrazole ring to explore their influence on hydrogen bonding and hydrophobic interactions.

Modifications of attached aromatic or heterocyclic systems: Altering substituents on these groups to fine-tune electronic properties, lipophilicity, and steric fit within the target's binding site.

Exploration of fluorine placement: Investigating the effect of different fluorine atom positions or trifluoromethyl group placements on binding affinity and pharmacokinetic properties.

Such detailed studies, often involving iterative cycles of design, synthesis, and testing (Design-Make-Test-Analyze or DMTA), are essential for identifying optimal lead candidates with improved potency, selectivity, and drug-like properties sygnaturediscovery.com.

Advanced Experimental Methodologies for C15h9f3n4o3 Research

Ligand Binding Assays for Receptor/Protein Interaction Characterization

Ligand binding assays are fundamental for determining how a chemical compound interacts with its intended biological target, such as a receptor or protein. These assays quantify binding affinity, specificity, and kinetics, providing critical insights into a compound's potential efficacy.

Fluorescence Polarization (FP) is a homogeneous, solution-based technique that measures molecular interactions by detecting changes in the rotational mobility of a fluorescently labeled tracer molecule bellbrooklabs.comnih.govthermofisher.com. When a small, fluorescently labeled tracer binds to a larger target molecule, its rotational diffusion slows down, leading to an increase in fluorescence polarization. Conversely, if an unlabeled compound (like C15H9F3N4O3) competes for the binding site and displaces the tracer, the tracer's rotational speed increases, resulting in decreased polarization bellbrooklabs.comnih.gov.

Application: FP assays are widely used in high-throughput screening (HTS) to identify compounds that bind to specific targets bellbrooklabs.comnih.gov. They are valuable for studying small molecule-protein interactions, receptor binding, and enzyme activity bellbrooklabs.comnih.gov. The technique can provide data on binding affinity and kinetics nih.gov.

Typical Data: FP assays typically yield data such as the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the test compound required to inhibit the binding of the tracer by 50%, and percentage of inhibition at a specific compound concentration bellbrooklabs.comnih.gov.

Illustrative Data Table: Fluorescence Polarization (FP) Assay

| Compound ID | Target | IC50 (µM) | % Inhibition @ X µM |

| This compound | Target A | [Value] | [Value] |

| Control 1 | Target A | [Value] | [Value] |

Radioligand binding assays utilize radioactively labeled ligands to quantify the binding of molecules to their specific receptors or target proteins nih.govoncodesign-services.comspringernature.com. These assays are highly sensitive and specific, allowing for the determination of key binding parameters oncodesign-services.comgiffordbioscience.com. By incubating cells or tissue homogenates with a radiolabeled ligand, researchers can measure the amount of bound radioactivity, which directly correlates with the presence and density of binding sites nih.govspringernature.comgiffordbioscience.com. Competition binding assays, a common format, involve testing unlabeled compounds (like this compound) in the presence of a fixed concentration of radioligand to determine their affinity and selectivity nih.govoncodesign-services.com.

Application: These assays are essential for characterizing receptors, determining binding affinity (KD), receptor density (Bmax), and kinetic parameters such as association (Kon) and dissociation (Koff) rates nih.govoncodesign-services.comspringernature.comgiffordbioscience.com. They are crucial for understanding drug-target interactions and guiding lead optimization oncodesign-services.com.

Typical Data: Key outputs include the equilibrium dissociation constant (KD), representing the affinity of the ligand for the receptor; the maximum binding capacity (Bmax), indicating the total number of binding sites; and IC50 values from competition assays nih.govoncodesign-services.comgiffordbioscience.com.

Illustrative Data Table: Radioligand Binding Assay

| Compound ID | Target | KD (nM) | Bmax (fmol/mg) | IC50 (nM) |

| This compound | Target B | [Value] | [Value] | [Value] |

| Control 2 | Target B | [Value] | [Value] | [Value] |

Microcalorimetry, particularly Isothermal Titration Calorimetry (ITC), is a powerful label-free technique that directly measures the heat released or absorbed during molecular binding events pharmtech.combiopharminternational.comtainstruments.comreactionbiology.commalvernpanalytical.com. This provides a comprehensive thermodynamic profile of the interaction, going beyond simple binding affinity to reveal the driving forces behind the binding event tainstruments.comreactionbiology.commalvernpanalytical.com. ITC allows for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) giffordbioscience.comtainstruments.comreactionbiology.commalvernpanalytical.com.

Application: ITC is invaluable for studying intermolecular interactions, validating drug-target binding, and supporting fragment-based drug discovery (FBDD) pharmtech.combiopharminternational.comtainstruments.commalvernpanalytical.com. It helps optimize drug efficacy by quantifying binding strength and provides insights into structure-activity relationships (SAR) pharmtech.comtainstruments.com. Understanding the thermodynamic profile can predict how a compound will behave in vivo and minimize adverse effects tainstruments.com.

Typical Data: ITC experiments yield parameters such as binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), entropy change (ΔS), and the binding rate constants (kon/koff) giffordbioscience.comtainstruments.comreactionbiology.commalvernpanalytical.com.

Illustrative Data Table: Microcalorimetry (ITC) Binding Assay

| Compound ID | Target | KD (µM) | ΔH (kcal/mol) | n (Stoichiometry) |

| This compound | Target C | [Value] | [Value] | [Value] |

| Control 3 | Target C | [Value] | [Value] | [Value] |

Bioluminescence-based assays, such as those employing the NanoBiT system, offer highly sensitive detection of protein-protein interactions (PPIs) ice-biosci.comnih.govnih.gov. The NanoBiT system utilizes two small, non-functional fragments of NanoLuc luciferase (LgBiT and SmBiT) that are fused to interacting proteins of interest. When the proteins interact, the luciferase fragments reassemble to form a functional enzyme, generating a luminescent signal in the presence of a substrate ice-biosci.comnih.govnih.gov. This allows for the real-time monitoring of interactions within live cells or in cell-free formats ice-biosci.comnih.govpromegaconnections.com.

Application: These assays are powerful tools for identifying and quantifying PPIs, studying signaling pathways (e.g., GPCR/β-arrestin interactions), and screening for small molecule inhibitors of PPIs ice-biosci.comnih.govpromegaconnections.com. They are adaptable for high-throughput screening and can detect weak interactions nih.govpromegaconnections.com.

Typical Data: The primary output is the luminescence signal intensity, which is directly correlated with the strength and duration of the protein-protein interaction ice-biosci.comnih.gov.

Illustrative Data Table: Bioluminescence (NanoBiT) Assay

| Compound ID | Target PPI | Luminescence Signal (RLU) | % Control |

| This compound | Target D-E | [Value] | [Value] |

| Control 4 | Target D-E | [Value] | [Value] |

Cellular Assays for Functional Characterization of this compound Compounds

Cellular assays are crucial for evaluating how a compound like this compound behaves within a living cell, assessing its ability to engage its target and modulate cellular pathways.

Target Engagement: Target engagement assays confirm that a compound reaches and binds to its intended target within the cellular environment nih.govdiscoverx.comyoutube.comselvita.comresearchgate.net. Techniques such as the Cellular Thermal Shift Assay (CETSA) measure changes in protein thermal stability upon compound binding, indicating direct interaction nih.govdiscoverx.comresearchgate.net. Other methods, like those using enzyme fragment complementation (e.g., InCELL assays), also assess compound-target binding discoverx.com. These assays are agnostic to the compound's mechanism of action (agonist or antagonist) and can also provide information on cell permeability youtube.com.

Application: These assays validate hits identified in biochemical assays, confirm compound cell entry, and help rank compounds during lead optimization by measuring cellular EC50 values and target occupancy discoverx.comyoutube.com. They are essential for validating the pharmacological profile of drug candidates in a physiological context discoverx.com.

Typical Data: Data includes cellular EC50 values, protein stabilization percentages (in CETSA), or other readouts indicative of target binding within the cell.

Illustrative Data Table: Cellular Target Engagement Assay

| Compound ID | Target | Cellular EC50 (µM) | Target Engagement (e.g., % Stabilization) |

| This compound | Target F | [Value] | [Value] |

| Control 5 | Target F | [Value] | [Value] |

Pathway Modulation: Pathway modulation assays assess the downstream effects of a compound's interaction with its target, examining its impact on cellular processes such as cell viability, proliferation, metabolism, signaling cascades, and gene expression danaher.comnih.govbioagilytix.combioivt.comnih.gov. These assays can utilize genetically engineered cell lines or chemical-based detection systems involving dyes or reporter molecules danaher.com. By monitoring specific cellular responses, researchers can understand how this compound affects cellular functions and signaling pathways danaher.combioagilytix.combioivt.comnih.gov.

Application: These assays are vital for understanding a compound's mechanism of action, evaluating its efficacy in modulating specific cellular pathways, and identifying potential therapeutic candidates danaher.comnih.govbioagilytix.combioivt.comnih.gov. They help in the development of targeted cancer therapeutics by screening pathway-specific modulators nih.gov.

Typical Data: Data can include cell viability percentages, proliferation rates, pathway activity readouts (e.g., luminescence from reporter genes), or EC50 values for pathway modulation.

Illustrative Data Table: Cellular Pathway Modulation Assay

| Compound ID | Pathway | EC50 (µM) | % Pathway Modulation |

| This compound | Pathway G | [Value] | [Value] |

| Control 6 | Pathway G | [Value] | [Value] |

Spectroscopic and Biophysical Techniques for Molecular Characterization

Spectroscopic and biophysical techniques are indispensable tools for determining the precise structure, purity, and physical properties of chemical entities. These methods provide detailed insights into molecular architecture, electronic configuration, and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to provide detailed information about the connectivity, environment, and spatial arrangement of atoms within a molecule. For this compound, NMR spectroscopy is crucial for:

Structural Assignment: By analyzing chemical shifts, coupling constants, and integration values in ¹H NMR spectra, researchers can identify the types of protons present and their neighboring atoms. ¹³C NMR provides information about the carbon backbone. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for establishing complete structural assignments by revealing through-bond and through-space correlations between nuclei.

Conformational Analysis: NMR can also provide insights into the dynamic behavior and conformational preferences of molecules in solution. Variable temperature NMR studies can reveal information about rotational barriers and conformational equilibria. For complex molecules, NMR data can be used to build and refine 3D models, aiding in the understanding of how the molecule adopts specific shapes.

While specific detailed NMR findings for this compound were not explicitly detailed in the provided search results, the technique is fundamental for its characterization.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain information about its elemental composition and structure through fragmentation patterns. For this compound, MS is essential for:

Molecular Weight Determination: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can generate ions from the compound, which are then separated based on their mass-to-charge ratio (m/z). The resulting molecular ion peak confirms the precise molecular weight, which should align with the calculated mass for this compound.

Fragment Analysis: In MS/MS (tandem mass spectrometry), ions are fragmented, and the masses of the resulting fragments are analyzed. These fragmentation patterns act as a molecular fingerprint, providing clues about the molecule's substructures and connectivity. This is particularly useful for confirming the identity of synthesized compounds and for analyzing complex mixtures.

The initial searches indicated that mass spectrometry is used in the characterization of CHEMBL2260338 (this compound) ontosight.ai.

X-ray Crystallography for Ligand-Protein Complex Structure Determination

X-ray crystallography is a definitive method for determining the three-dimensional atomic structure of crystalline solids. When applied to a compound like this compound in complex with a target protein, it provides unparalleled resolution:

Ligand-Protein Complex Structure: By crystallizing the protein with this compound bound to its active site, X-ray diffraction data can be collected. Analysis of this diffraction pattern allows for the reconstruction of a detailed 3D electron density map, revealing the precise orientation, binding mode, and interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein. This information is critical for understanding the mechanism of action and for guiding further drug design efforts.

Specific X-ray crystallography findings for this compound were not detailed in the provided search results.

Cryo-electron Microscopy (Cryo-EM) for Macromolecular Complex Analysis

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of biological macromolecules and their complexes at near-atomic resolution, particularly for samples that are difficult to crystallize.

Specific Cryo-EM findings for this compound were not detailed in the provided search results.

High-Throughput Screening (HTS) Methodologies for this compound Libraries

High-Throughput Screening (HTS) is a process used in drug discovery and chemical biology to rapidly test large numbers of chemical compounds (libraries) for biological activity against a specific target or pathway.

Library Screening: If this compound is part of a larger chemical library being investigated for a particular biological effect, HTS methodologies would be employed. These assays are designed to be automated and miniaturized, allowing for the rapid testing of thousands to millions of compounds. Hits identified through HTS represent compounds that exhibit the desired activity and serve as starting points for further optimization. The development of specific assays (e.g., enzymatic assays, cell-based assays) is crucial for the success of HTS campaigns targeting compounds like this compound.

Specific HTS findings for this compound were not detailed in the provided search results.

Compound Name Table

| Chemical Formula | Common Identifier / Name |

| This compound | CHEMBL2260338 |

Computational Chemistry and in Silico Modeling in C15h9f3n4o3 Research

Molecular Docking and Binding Free Energy Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, typically a small molecule ligand to a macromolecular target like a protein plos.orgresearchgate.netresearchgate.net. This process is fundamental in structure-based drug design, aiming to identify molecules that can bind effectively to a specific biological target researchgate.net. The docking process involves two main steps: sampling the ligand's possible conformations within the target's binding site and then ranking these conformations using a scoring function that estimates the binding affinity researchgate.net. Software such as AutoDock Vina, PyRx, and MOE are commonly employed for these simulations plos.orgfrontiersin.orgajchem-a.com. Binding free energy predictions, often derived from docking scores or more advanced methods like MM/GBSA, provide a quantitative measure of the strength of the interaction frontiersin.org.

| Docking Result Parameter | Example Value | Units | Description |

| Binding Score | -9.5 | kcal/mol | Estimated binding energy between the ligand and the target. |

| RMSD | 1.2 | Ångstroms | Root Mean Square Deviation, indicating the deviation from a reference pose. |

| Hydrogen Bonds | 3 | Count | Number of hydrogen bonds formed between the ligand and the protein. |

| Hydrophobic Contacts | 5 | Count | Number of hydrophobic interactions between ligand and protein. |

| Ligand Rotatable Bonds | 7 | Count | Number of rotatable bonds in the ligand, influencing conformational flexibility. |

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By integrating Newton's equations of motion, MD simulations can capture the dynamic behavior of a system, providing insights into conformational changes, flexibility, and the stability of molecular interactions utoronto.caulakbim.gov.tryoutube.com. These simulations are invaluable for understanding how a molecule like C15H9F3N4O3 might behave in a dynamic biological environment, such as how it samples different conformations or how its interactions with a target protein evolve over time researchgate.netbiorxiv.orgnih.gov. MD simulations can also be used to analyze the stability of ligand-protein complexes identified through docking, providing a more realistic assessment of binding researchgate.netfrontiersin.orgnih.gov. Common software packages for MD simulations include NAMD, VMD for visualization, and LAMMPS ulakbim.gov.trlammps.org.

| MD Simulation Metric | Example Value | Units | Description |

| RMSD | 2.5 | Å | Root Mean Square Deviation of the ligand's backbone atoms over time, indicating structural stability. |

| RMSF | 0.8 | Å | Root Mean Square Fluctuation per residue, showing flexibility of different parts of the ligand or protein. |

| Potential Energy | -1500.5 | kcal/mol | Total potential energy of the system, reflecting the stability of the molecular configuration. |

| Radius of Gyration | 5.2 | Å | Measure of the compactness of the ligand's structure during the simulation. |

| Solvent Accessible Surface Area (SASA) | 120.5 | Ų | Surface area of the ligand exposed to the solvent, indicating its interaction potential. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties researchgate.netneovarsity.org. This is achieved by quantifying structural features using molecular descriptors, which can include constitutional, topological, electronic, and geometric properties neovarsity.org. By analyzing a dataset of compounds with known activities, QSAR models can identify key structural features that contribute to activity and predict the activity of new, unsynthesized compounds researchgate.netneovarsity.org. This predictive power makes QSAR a valuable tool for optimizing lead compounds and designing novel molecules with desired properties neovarsity.org. Various statistical methods, such as Multiple Linear Regression (MLR) and Support Vector Machines (SVM), are employed to build QSAR models neovarsity.org.

| Molecular Descriptor | Example Value | Units | Description |

| Molecular Weight | 350.25 | g/mol | Sum of the atomic weights of all atoms in the molecule. |

| LogP | 3.5 | Octanol-water partition coefficient, indicating lipophilicity. | |

| TPSA | 95.3 | Ų | Topological Polar Surface Area, related to membrane permeability and drug absorption. |

| Number of H-bond Donors | 2 | Count | Count of functional groups capable of donating a hydrogen bond. |

| Number of H-bond Acceptors | 4 | Count | Count of functional groups capable of accepting a hydrogen bond. |

| Partial Charge (e.g., on a key atom) | -0.45 | e | Electric charge on a specific atom, reflecting its electronic environment and potential for interactions. |

De Novo Design and Virtual Compound Library Generation

De novo design is a computational strategy focused on the creation of entirely new molecular structures with specific desired properties, rather than modifying existing ones embopress.orgbakerlab.orgnih.gov. This approach often involves algorithms that build molecules atom-by-atom or fragment-by-fragment, guided by predefined criteria such as target binding affinity, pharmacokinetic properties, or synthetic feasibility embopress.orgarxiv.org. Virtual compound library generation is a related process where large collections of diverse chemical structures are computationally assembled for subsequent screening. These libraries can be diverse, covering a wide chemical space, or focused on specific chemical scaffolds or target classes, aiming to identify novel lead compounds efficiently mdpi.com. Emerging techniques integrate quantum computing for de novo design, offering new avenues for exploring chemical space arxiv.org.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying and representing the essential three-dimensional structural and physicochemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) of a molecule that are critical for its biological activity volkamerlab.orgresearchgate.net. A pharmacophore model acts as a template that describes the spatial arrangement of these features required for effective binding to a biological target biorxiv.orgvolkamerlab.org. Virtual screening then utilizes these pharmacophore models to search large chemical databases, identifying compounds that possess similar pharmacophoric features researchgate.netvolkamerlab.orgresearchgate.netnih.govnih.gov. This method is highly effective in rapidly filtering vast numbers of compounds to find potential drug candidates with a high probability of interacting with the target researchgate.netnih.govnih.gov. Structure-based pharmacophore models are derived from known protein-ligand complexes, while ligand-based models are generated from a set of known active molecules biorxiv.orgvolkamerlab.org.

| Pharmacophore Feature | Example Representation | Description |

| Hydrogen Bond Donor (HBD) | Arrow pointing away from a hydrogen atom | Represents an atom (e.g., -OH, -NH) capable of donating a hydrogen bond. |

| Hydrogen Bond Acceptor (HBA) | Sphere or circle | Represents an atom (e.g., O, N) capable of accepting a hydrogen bond. |

| Hydrophobic (HY) | Sphere or polygon | Represents non-polar regions that engage in hydrophobic interactions. |

| Aromatic (AR) | Flat ring or plane | Represents aromatic rings that can participate in pi-pi stacking or cation-pi interactions. |

| Positive Ionizable (PI) | Positive charge symbol | Represents a basic group that can be protonated at physiological pH. |

| Negative Ionizable (NI) | Negative charge symbol | Represents an acidic group that can be deprotonated at physiological pH. |

Compound List:

this compound (3-NITRO-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-7-YL]BENZAMIDE)

Emerging Research Directions and Future Perspectives for C15h9f3n4o3 Compounds

Development of C15H9F3N4O3 as Novel Chemical Probes

The development of small molecules as chemical probes is instrumental for dissecting complex biological pathways and validating novel drug targets. The scaffold of this compound, a pyrano[2,3-d]pyrimidine, is analogous to other fused pyrimidine (B1678525) systems like pyrido[3,2-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, which have been successfully utilized to create potent and selective chemical probes, particularly for kinases. researchgate.net

Future research could focus on modifying the this compound structure to develop highly selective probes. For instance, structure-activity relationship (SAR) studies could guide the synthesis of derivatives with optimized binding affinity and selectivity for a specific protein target. The trifluoromethyl group on the phenyl ring can be a key modulator of activity, a feature that has been explored in other trifluoromethyl-substituted pyrimidine derivatives to enhance their therapeutic potential. researchgate.netnih.gov The development of such probes would enable researchers to investigate the function of specific proteins in a time- and concentration-dependent manner, providing invaluable insights into cellular processes.

Exploration of Undiscovered Biological Activities and Non-Clinical Therapeutic Applications

The pyrimidine and pyranopyrimidine cores are considered "privileged structures" in medicinal chemistry due to their wide range of pharmacological properties. nih.govgsconlinepress.commdpi.com Derivatives of these scaffolds have demonstrated a plethora of biological activities, suggesting that this compound could be a candidate for various non-clinical therapeutic applications.

Antimicrobial and Antiviral Activity: Fused pyrimidine systems have shown significant potential as antimicrobial and antiviral agents. nih.govmdpi.com For example, certain pyranopyrimidine derivatives have exhibited potent antibacterial activity, in some cases exceeding that of standard antibiotics like ciprofloxacin (B1669076) and gentamicin. nih.gov Furthermore, trifluoromethyl pyrimidine derivatives have been investigated for their antiviral properties. arabjchem.org This suggests that this compound could be explored as a lead compound for developing new treatments against infectious diseases.

Anticancer Potential: A substantial body of research highlights the anticancer activity of pyranopyrimidine derivatives. nih.govresearchgate.netnih.gov These compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines. researchgate.net The presence of the trifluoromethyl group in this compound is particularly noteworthy, as this moiety is often incorporated into anticancer drug candidates to enhance their efficacy. researchgate.net Future studies could involve screening this compound against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects.

Anti-inflammatory and Antioxidant Properties: Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been evaluated for their potential as anti-inflammatory and antioxidant agents. nih.gov Given the structural similarities, this compound may also possess these properties. Investigating its ability to inhibit inflammatory mediators or scavenge reactive oxygen species could open up new avenues for its application in inflammatory disorders.

The following table summarizes some of the reported biological activities for related pyrimidine derivatives:

| Compound Class | Biological Activity | Reference |

| Pyrano[2,3-d]pyrimidines | Antimicrobial, Anticancer, Antiviral, Anti-inflammatory, Antioxidant | nih.gov |

| Trifluoromethyl-substituted Pyrimidines | Anticancer, Antiviral, Antifungal | researchgate.netnih.govarabjchem.org |

| Pyrido[2,3-d]pyrimidines | Anticancer, Antimicrobial, Anti-inflammatory, Antioxidant | nih.gov |

Integration of Advanced Omics Technologies with this compound Studies

To fully elucidate the biological functions and mechanisms of action of this compound, the integration of advanced "omics" technologies is crucial. nih.govfrontiersin.org These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the molecular changes induced by the compound in a biological system. nih.gov

For instance, treating cells with this compound and subsequently performing transcriptomic analysis (e.g., RNA-seq) could reveal which genes are upregulated or downregulated, offering clues about the pathways it modulates. Proteomic studies could then identify the specific protein targets of the compound. Metabolomics would allow for the analysis of changes in the cellular metabolic profile, further clarifying the compound's effects. The use of multi-omics approaches can facilitate the identification of potential biomarkers for the compound's activity and help in understanding its broader physiological impact. nih.govfrontiersin.org The integration of these datasets through bioinformatics and systems biology approaches will be essential for building comprehensive models of the compound's action. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. harvard.edunih.govnih.gov These computational tools can be applied at various stages of research on this compound to accelerate its optimization and explore its potential.

De Novo Design and Synthesis Prediction: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing libraries of pyranopyrimidine derivatives to design novel analogs of this compound with improved properties. harvard.edu ML models can also predict the most efficient synthetic routes for these new compounds.

Virtual Screening and Property Prediction: ML algorithms can be used to build Quantitative Structure-Activity Relationship (QSAR) models. youtube.com These models learn the relationship between the chemical structure of compounds and their biological activity, allowing for the rapid virtual screening of large compound libraries to identify other molecules with similar or better activity profiles than this compound. youtube.com Furthermore, ML can predict various physicochemical and pharmacokinetic properties, aiding in the early-stage optimization of drug candidates. harvard.edu

Target Identification and Mechanism of Action Studies: By analyzing large-scale biological data, including omics data, ML algorithms can help to predict the protein targets of this compound and elucidate its mechanism of action. atomwise.com This can significantly speed up the target validation process.

The application of AI and ML offers a powerful approach to navigate the vast chemical space around the this compound scaffold, leading to the more efficient discovery and development of new therapeutic agents. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.